VSV-G Peptide

Description

Properties

Molecular Formula |

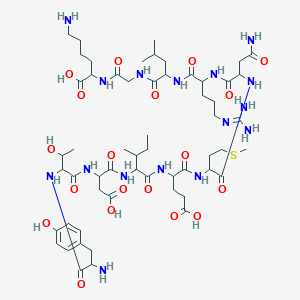

C₅₇H₉₄N₁₆O₁₉S |

|---|---|

Molecular Weight |

1339.52 |

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C57H94N16O19S/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63) |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

sequence |

One Letter Code: YTDIEMNRLGK |

Origin of Product |

United States |

Molecular Mechanisms of Vsv G Mediated Cellular Interactions

VSV-G Binding and Receptor Recognition in Host Cells

The entry of Vesicular Stomatitis Virus (VSV) into host cells is a receptor-mediated process orchestrated by the VSV-G protein. This glycoprotein (B1211001) is responsible for the initial attachment to the cell surface, a critical step that dictates the virus's ability to infect a cell. nih.gov

For a considerable time, the specific identity of the VSV receptor remained elusive, a subject of significant scientific inquiry. pnas.org Early research suggesting that the receptor was not a protein has been superseded by definitive studies identifying proteinaceous receptors. pnas.org It is now established that the primary cellular receptor for VSV-G is the Low-Density Lipoprotein Receptor (LDLR). nih.govpnas.orgresearchgate.netmdpi.com The LDLR and its family members serve as the principal entry ports for both VSV and VSV-G-pseudotyped viral vectors in human and mouse cells. nih.govpnas.org

The identification of LDLR as the receptor helped explain previous observations, such as the 100-fold higher prevalence of VSV binding to the basolateral membrane of MDCK epithelial cells, which corresponds to a similarly higher expression of LDLR on that surface. pnas.org While LDLR is the major receptor, other members of the LDLR family can function as alternative receptors, allowing for viral entry even in cells deficient in LDLR. nih.govpnas.org However, unstimulated T cells, B cells, and hematopoietic stem cells exhibit very low levels of LDLR expression, which correlates with their poor transduction by VSV-G pseudotyped vectors. addgene.orgashpublications.org Upregulation of LDLR expression on these cells, for instance through cytokine stimulation, significantly enhances their transducibility. ashpublications.org Another host factor, the endoplasmic reticulum (ER) chaperone Gp96, has been shown to be essential for the presence of a functional LDLR at the cell surface and, consequently, for efficient VSV entry. nih.govresearchgate.net

| Receptor Type | Receptor Name | Role in VSV-G Entry | Supporting Evidence |

| Primary Receptor | Low-Density Lipoprotein Receptor (LDLR) | Serves as the main entry port for VSV and VSV-G pseudotyped vectors in most mammalian cells. pnas.orgmdpi.combiorxiv.org | Coincides with broad tropism; upregulation on quiescent cells increases transduction; mutation abolishes infectivity. pnas.orgashpublications.orgrcsb.org |

| Alternative Receptors | Other LDLR family members | Function as alternative entry ports, contributing to the virus's pantropism. nih.govpnas.org | VSV can still infect cells genetically deficient in LDLR, albeit at a lower efficiency. pnas.org |

| Host Co-factor | Gp96 (HSP90B1) | ER chaperone essential for the correct folding and surface presentation of functional LDLR. nih.govresearchgate.net | Cells with mutated Gp96 show reduced VSV attachment and infection. nih.gov |

The VSV-G protein confers a remarkably broad host range, a characteristic known as pantropism. pnas.orgresearchgate.net This is a direct consequence of its primary receptor, LDLR, being ubiquitously expressed across a vast number of mammalian cell types. researchgate.netmdpi.com This wide tropism has made VSV-G a standard tool for pseudotyping other viruses, such as lentiviruses, for gene therapy research, as it allows for efficient gene delivery into a diverse array of cells and tissues. pnas.orgmdpi.com

Despite its broad range, the tropism is not all-encompassing. As noted, certain cell types, particularly quiescent cells of the hematopoietic lineage like T cells, B cells, and hematopoietic stem cells (HSCs), are not efficiently infected. addgene.orgashpublications.org This limitation is directly linked to the low surface expression of the LDLR on these cells in their resting state. ashpublications.org This demonstrates that the tropism of VSV-G, while extensive, is ultimately governed by the expression pattern of its cognate receptors.

The interaction between VSV-G and its receptor is a highly specific molecular event. Structural studies have provided detailed insights into the binding interface. The binding is mediated by two specific cysteine-rich domains of the LDLR, namely CR2 and CR3. rcsb.orgresearchgate.net

On the viral glycoprotein, a binding pocket is formed that interacts with these LDLR domains. researchgate.net Crystallographic data have identified key basic amino acid residues on the VSV-G protein that are essential for this interaction. Specifically, residues Lysine (B10760008) 47 (K47) and Arginine 354 (R354) are critical for binding to the CR2 and CR3 domains of LDLR. rcsb.orgresearchgate.netbiorxiv.org Mutating these two residues is sufficient to abolish the infectivity of VSV, underscoring their importance and suggesting that all functional VSV receptors are likely members of the LDLR family. rcsb.org Other residues, including Histidine 24 (H24) and Tyrosine 225 (Y225), also contribute to the formation of the receptor-binding site. researchgate.net The interaction also involves hydrophobic contacts between aromatic residues on the LDLR domains (W66 in CR2 and F105 in CR3) and residues K47 and A51 on VSV-G. researchgate.net

| Molecule | Domain/Region | Key Residues | Function in Interaction |

| VSV-G Protein | Receptor Binding Pocket | K47, R354 | Essential basic residues for interaction with LDLR CR domains. rcsb.orgresearchgate.netbiorxiv.org |

| H24, Y225 | Contribute to the formation of the receptor binding site. researchgate.net | ||

| A51 | Involved in hydrophobic interactions with the LDLR. researchgate.net | ||

| LDL Receptor (LDLR) | Cysteine-Rich Domain 2 (CR2) | W66 | Aromatic residue establishing hydrophobic contact with VSV-G. researchgate.net |

| Cysteine-Rich Domain 3 (CR3) | F105 | Aromatic residue establishing hydrophobic contact with VSV-G. researchgate.net |

Specificity and Breadth of VSV-G Tropism

Mechanisms of VSV-G Dependent Viral Entry

Following receptor binding, the VSV particle must traverse the plasma membrane to deliver its genetic material into the host cell's cytoplasm. This process is mediated by the VSV-G protein and relies on the host cell's endocytic machinery.

Upon binding to the LDLR, VSV is internalized into the host cell through clathrin-mediated endocytosis (CME). pnas.orgasm.orgresearchgate.net This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles containing the virus particle. researchgate.net For the bullet-shaped VSV virion, which can be significantly larger than a typical clathrin-coated pit, the internalization process also requires actin polymerization for efficiency. unl.edu This indicates a coordinated effort between the clathrin machinery and the actin cytoskeleton to internalize the virus.

Once inside the cell within an endocytic vesicle, the virus is trafficked through the endosomal pathway, moving from early to late endosomes. nih.govresearchgate.net These compartments are characterized by a progressively decreasing internal pH, which is the critical trigger for the next stage of viral entry. asm.orgasm.org The acidic environment of the endosome induces a major, reversible conformational change in the VSV-G protein, transforming it from its native, pre-fusion state to a fusion-competent, post-fusion state. biorxiv.orgpnas.orgnih.gov

This pH-dependent change exposes hydrophobic fusion loops, previously buried within the protein structure, which then insert into the endosomal membrane. pnas.orgasm.org The structural rearrangement of a cluster of three to five VSV-G trimers is thought to provide the energy needed to overcome the resistance of the membranes, bringing the viral envelope and the endosomal membrane into close proximity and catalyzing their merger. nih.gov This fusion event creates a pore through which the viral ribonucleoprotein (RNP) complex is released from the endosome into the cytoplasm, where replication can begin. unl.eduasm.orgasm.org

The fusion process is thought to occur predominantly from motile late endosomes, which are more acidic than early endosomes. nih.govresearchgate.net Some evidence also suggests an intermediate step where the virus might first fuse with intraluminal vesicles (ILVs) within multivesicular bodies (late endosomes). nih.gov The subsequent retrofusion of these ILVs with the limiting endosomal membrane would then release the viral contents. nih.gov The lipid composition of the endosomal membrane, particularly the presence of anionic lipids like lysobisphosphatidic acid (LBPA) in late endosomes, may also play a crucial role in promoting the efficient release of the viral RNP. nih.govunl.edu

Clathrin-Mediated Endocytosis Pathway

VSV-G Mediated Membrane Fusion

The fusion of the viral and endosomal membranes is a critical step in the life cycle of VSV and is orchestrated by the VSV-G protein. Unlike some other viral fusion proteins, VSV-G does not require proteolytic processing to become fusion-competent. asm.org Instead, its fusogenic activity is activated by exposure to low pH within the endosomes. asm.orgnih.gov This pH-dependent mechanism ensures that membrane fusion occurs at the appropriate location within the host cell.

Low pH-Induced Conformational Changes of VSV-G

Exposure to an acidic environment triggers a series of dramatic and reversible structural rearrangements in the VSV-G protein. esrf.frscielo.br These conformational changes are essential for the protein to transition from a non-fusogenic state to a fusion-competent state. The transition involves the exposure of hydrophobic regions of the protein that can then interact with the target membrane. scielo.br

The structure of VSV-G has been determined in both its neutral pH, prefusion state and its low pH, postfusion state, revealing a massive reorganization of the molecule. esrf.frresearchgate.net In its prefusion conformation, VSV-G exists as a trimer on the viral surface. scielo.br This state is relatively stable at neutral pH.

Upon acidification, the protein undergoes a significant structural transition to its postfusion conformation. esrf.fr This change involves the rearrangement of the protein's domains. esrf.frresearchgate.net The fusion domain, which is initially buried within the prefusion trimer, becomes exposed at the top of the molecule, allowing it to insert into the target endosomal membrane. esrf.frplos.org This transition is one of the largest reversible conformational changes ever described for a protein. esrf.fr

| Conformation | pH Condition | Key Structural Features |

| Prefusion | Neutral (≥7.0) | Trimeric structure, fusion loops are concealed. esrf.frscielo.brpnas.org |

| Postfusion | Acidic (<6.5) | Elongated, trimeric structure, fusion loops are exposed at the apex. esrf.frpnas.org |

A unique characteristic of the VSV-G protein is the reversibility of its low pH-induced conformational change. esrf.frscielo.br Unlike many other viral fusion proteins where this transition is irreversible, VSV-G can revert to its prefusion conformation upon re-neutralization of the pH. nih.govpnas.org This reversibility is crucial for the virus, as it allows the G protein to be transported through the acidic compartments of the Golgi apparatus during its synthesis and trafficking without being prematurely and irreversibly activated. asm.org The transition back to the prefusion state is driven by the deprotonation of specific acidic residues that become clustered in the postfusion state. asm.org

This reversibility suggests that the energy released during the structural transition of a single G protein trimer is not sufficient on its own to overcome the energy barrier for membrane fusion. esrf.fr Instead, the cooperative action of multiple G protein trimers is likely required. esrf.frnih.gov

Prefusion and Postfusion States

Identification and Function of the Fusion Peptide

The region of a viral fusion protein that directly interacts with the target membrane is known as the fusion peptide or fusion loop. In VSV-G, this is not a classic N-terminal fusion peptide but rather an internal fusion domain. asm.org Mutational analysis has identified the region between amino acids 118 and 136 as the putative fusion peptide. asm.orgasm.org This region is relatively hydrophobic and its exposure at low pH is critical for the interaction with the endosomal membrane. scielo.br

Further studies have also implicated a hydrophilic sequence, comprising residues 145 to 164, in membrane interaction and fusion. tandfonline.com This peptide, despite its hydrophilic nature, was shown to be as efficient as the whole virus in catalyzing membrane fusion at acidic pH, suggesting a complex mechanism of membrane interaction that may involve oligomerization of these peptide regions. tandfonline.com The insertion of these fusion loops into the target membrane is a key step that destabilizes the lipid bilayer and initiates the fusion process. rupress.orgplos.org

Contribution of Membrane-Proximal and Transmembrane Regions to Fusion

While the fusion peptide is essential, other regions of the VSV-G protein also play a critical role in membrane fusion. The membrane-proximal region, the segment of the ectodomain adjacent to the transmembrane (TM) domain, has been shown to be crucial for fusion activity and virus infectivity. asm.orgnih.gov Deletions or insertions in this highly conserved region can abolish membrane fusion without affecting the protein's transport to the cell surface or its incorporation into new virus particles. nih.gov

This membrane-proximal stem region can potentiate the fusion activity of other viral fusion proteins and can induce hemifusion, the merging of the outer leaflets of the two membranes, on its own. asm.orgnih.gov This suggests that this domain contributes to membrane destabilization, a critical step in the fusion process. asm.org

The transmembrane domain itself has also been identified as playing a role in the transition from hemifusion to full fusion, where a fusion pore is formed. researchgate.net Replacing the VSV-G TM domain with that of other proteins significantly impairs fusion efficiency. researchgate.net This indicates that the TM domain is not merely an anchor but an active participant in the final stages of membrane merger.

Kinetic Analysis of VSV-G Catalyzed Membrane Fusion

Kinetic studies of single-virion fusion events have provided a more detailed model of the fusion process. These analyses reveal a multi-stage process that can be modeled with a series of first-order rate laws. pnas.orgnih.govnih.gov

A three-stage model has been proposed for VSV G-mediated fusion: pnas.orgnih.gov

Reversible, pH-dependent conformational change: Individual G protein monomers transition from the prefusion state to an extended, monomeric intermediate.

Reversible trimerization and clustering: The extended monomers on the viral surface re-trimerize and their fusion loops cluster, inserting into the target membrane.

Cooperative folding back: A cluster of these extended trimers then folds back into the postfusion conformation, pulling the viral and cellular membranes together, leading to hemifusion and subsequent fusion pore formation.

Simulations based on kinetic data suggest that a critical number of 3 to 5 G-protein trimers are required to act cooperatively to overcome the energy barrier of membrane fusion within a contact zone containing 30 to 50 trimers. nih.gov The entire cell-cell fusion process mediated by VSV-G can occur on a timescale of approximately 1-2 minutes. researchgate.net

Kinetic studies using fluorescent probes have also been employed to measure the rate of membrane fusion. nih.gov Such experiments have shown that pretreating the virus at a low pH can enhance its fusion activity at the plasma membrane, supporting the idea that the conformational transition to the active state is a rate-limiting step in fusion. nih.gov

| Kinetic Parameter | Finding | Reference |

| Time scale of cell-cell fusion | Approximately 1-2 minutes | researchgate.net |

| Critical number of G-protein trimers for fusion | 3 to 5 | nih.gov |

| Hemifusion half-time (t50) on POPS bilayers | ~10 seconds | researchgate.net |

| Hemifusion half-time (t50) on BMP bilayers | ~15 seconds | researchgate.net |

Intracellular Trafficking and Processing of VSV-G in Research Models

Biosynthesis and Post-Translational Modifications

The biosynthesis of the VSV-G protein, which is comprised of approximately 500 amino acids, begins with its co-translational insertion into the membrane of the endoplasmic reticulum (ER). acs.org In the ER, the nascent polypeptide chain undergoes crucial folding, assisted by chaperone proteins like GRP78, and assembly into non-covalently linked trimers. asm.org This trimeric conformation is considered the biologically active form. nih.gov

A key feature of VSV-G processing is its post-translational modifications. The ectodomain of the protein is subject to N-linked glycosylation at two asparagine residues. acs.org These N-glycans are initially of the high-mannose type and are added in the ER. As the protein traffics through the Golgi apparatus, these glycans are further modified, eventually becoming complex-type oligosaccharides. biologists.comresearchgate.net This maturation process can be monitored experimentally by assessing the protein's resistance to digestion by endoglycosidase H (Endo H); the immature, high-mannose form is Endo H-sensitive, while the mature, complex form is Endo H-resistant. biologists.comnih.gov

Another significant post-translational modification is the addition of palmitic acid to a cysteine residue within the cytoplasmic domain of the G protein, a process known as acylation. biologists.comnih.gov The timing and location of these modifications provide valuable markers for tracking the protein's movement through the secretory pathway. For instance, sialylation, the addition of sialic acid residues, is a late-stage modification that occurs in the trans-Golgi network. biologists.comnih.gov

The pH-dependent reversible conformational changes of VSV-G are critical for its intracellular transport. It is thought that the protein is maintained in an inactive form within the acidic compartments of the Golgi apparatus and transitions to an active, fusogenic form at the neutral pH of the cell surface. acs.org

| Modification | Location | Significance |

| N-linked Glycosylation | Endoplasmic Reticulum (initial), Golgi Apparatus (maturation) | Essential for proper folding, stability, and function. The transition from high-mannose to complex glycans indicates passage through the Golgi. biologists.comresearchgate.net |

| Trimerization | Endoplasmic Reticulum | Formation of the biologically active, fusogenic unit. asm.orgnih.gov |

| Acylation (Palmitoylation) | Post-synthesis, likely in the ER or early Golgi | Anchors the protein to the membrane and may influence its trafficking and assembly. biologists.com |

| Sialylation | Trans-Golgi Network | A late-stage modification indicating the protein has traversed the Golgi stack. biologists.com |

Assembly and Incorporation into Viral Particles

Following its transit through the Golgi complex, the mature VSV-G trimers are transported to the plasma membrane. asm.org At the plasma membrane, VSV-G proteins form microdomains that serve as the sites for the assembly and budding of new viral particles. acs.org The presence of sufficient G protein at the plasma membrane is a prerequisite for nucleating the assembly of the other viral components. biologists.com

The cytoplasmic domain of VSV-G plays a crucial role in the efficient assembly of the virus through its interaction with the matrix (M) protein. nih.gov The M protein, in turn, binds to the ribonucleocapsid (RNP) core, which consists of the viral RNA genome encapsidated by the nucleocapsid (N) protein. nih.gov This interaction facilitates the association of the condensed RNP core with the inner leaflet of the plasma membrane at sites enriched with VSV-G. nih.gov

Interestingly, the extracellular membrane-proximal stem region of VSV-G also contains a domain that is essential for efficient virus budding. nih.gov Recombinant viruses with truncated G-stem sequences show a significant reduction in particle production. nih.gov This domain is thought to promote virus release by inducing membrane curvature or by recruiting the condensed nucleocapsids to the budding sites. nih.gov

The process of incorporating foreign viral glycoproteins into a budding virus is known as pseudotyping. asm.org VSV-G is frequently used to pseudotype other viruses, such as retroviruses, due to its ability to be efficiently incorporated into their particles. asm.orgpnas.orgtandfonline.com This suggests an active recruitment mechanism to the viral budding sites, rather than random incorporation. asm.org

Interactions with Host Cell Proteins Affecting Vector Production

The production of VSV-G pseudotyped vectors is influenced by a variety of host cell proteins. The trafficking of VSV-G itself relies on the host's cellular machinery. For example, studies in insect cells have shown that clathrin adaptor protein complexes AP-1 and AP-3, along with several Rab GTPases, are involved in the polarized trafficking of VSV-G. asm.org

The interaction of VSV-G with its cellular receptor is a primary determinant of the virus's broad tropism. The low-density lipoprotein receptor (LDLR) and its family members have been identified as the major cellular receptors for VSV. pnas.orgunl.edu This interaction facilitates the clathrin-mediated endocytosis of the virus. pnas.org

Furthermore, the host's lipid metabolism can impact viral replication. researchgate.net Anionic lipids in the endosomal membrane are believed to facilitate efficient membrane fusion mediated by VSV-G. researchgate.net

Some host proteins can act as restriction factors, inhibiting viral particle release. For instance, tetherin can restrict the release of enveloped viruses. However, VSV-G has been shown to counteract tetherin, although the precise mechanism and its significance in the context of a natural infection are still under investigation. plos.org

Mass spectrometry analyses of purified lentiviral vectors pseudotyped with VSV-G have identified numerous host cell proteins that are incorporated into the vector particles. researchgate.net While the functional significance of many of these proteins is not yet fully understood, their presence highlights the complex interplay between the virus and the host cell during vector production. researchgate.net For example, while knockdown of host proteins like ALIX and TSG101, which are part of the ESCRT pathway involved in budding, did not significantly affect vector production in one study, the ESCRT machinery is known to be required for the release of viral ribonucleoproteins into the cytoplasm. unl.eduresearchgate.net

| Host Protein/Factor | Role in VSV-G Trafficking/Vector Production |

| GRP78 | Chaperone protein that assists in the folding of VSV-G in the ER. asm.org |

| Clathrin Adaptor Proteins (AP-1, AP-3) | Involved in the polarized trafficking of VSV-G in insect cells. asm.org |

| Rab GTPases | Regulate vesicular transport and are involved in VSV-G trafficking. asm.org |

| Low-Density Lipoprotein Receptor (LDLR) family | Serve as the primary cellular receptors for VSV-G, mediating viral entry. pnas.orgunl.eduresearchgate.net |

| Tetherin | A host restriction factor that can inhibit the release of viral particles; VSV-G exhibits some antagonistic activity against it. plos.org |

| ALIX, TSG101 (ESCRT components) | Implicated in the release of viral ribonucleoproteins from the endosome. unl.edu Their direct role in vector budding efficiency can be complex. researchgate.net |

Vsv G Glycoprotein in Advanced Viral Vector Systems Research

Principles and Methodologies of VSV-G Pseudotyping for Gene Delivery

Pseudotyping is a technique where the native envelope protein of a viral vector is replaced by a heterologous envelope protein from another virus. pnas.org This process alters the vector's tropism, or the range of host cells it can infect, to that of the virus from which the new envelope protein was derived. pnas.org The VSV-G protein is widely used for this purpose because it can be efficiently incorporated into the lipid envelope of different viral cores and mediates entry through a ubiquitous receptor, the low-density lipoprotein receptor (LDLR), which is present on most mammalian cell types. pnas.orgaldevron.com This confers broad tropism and high fusogenic activity, making VSV-G-pseudotyped vectors highly effective for a multitude of research applications. pnas.org

Pseudotyping of Lentiviral Vectors (LVs)

Lentiviral vectors, most commonly derived from the Human Immunodeficiency Virus type 1 (HIV-1), are frequently pseudotyped with VSV-G to overcome the limited tropism of their native envelope proteins. researchgate.net The methodology typically involves the transient co-transfection of producer cells, such as Human Embryonic Kidney 293T (HEK293T) cells, with multiple plasmids. nih.govvectorbuilder.com Modern systems often use a four-plasmid approach to enhance safety by minimizing the chance of generating replication-competent lentiviruses. vectorbuilder.com

The plasmid system consists of:

A transfer plasmid carrying the gene of interest, flanked by lentiviral long terminal repeats (LTRs). nih.gov

A packaging plasmid providing the essential viral structural and enzymatic proteins, Gag and Pol. nih.gov

A Rev plasmid supplying the Rev protein, which is crucial for the nuclear export of viral RNAs. nih.gov

An envelope plasmid that expresses the VSV-G glycoprotein (B1211001). nih.gov

This multi-plasmid system separates the viral components, and the VSV-G protein is incorporated into the budding lentiviral particles, resulting in replication-incompetent vectors capable of transducing a broad spectrum of cell types. nih.govthermofisher.com

Pseudotyping of Retroviral Vectors

Similar to lentiviruses, retroviral vectors, often based on the Moloney Murine Leukemia Virus (MoMLV), are pseudotyped with VSV-G to expand their host range and increase their stability. lubio.ch The process also relies on providing the VSV-G protein in trans during vector production. This is commonly achieved through two main procedures using packaging cell lines like 293GP, which stably express the MLV Gag and Pol proteins:

Transient Transfection: The retroviral vector construct and a VSV-G expression plasmid are co-transfected into the 293GP packaging cells. The resulting pseudotyped viral particles are harvested from the cell culture supernatant in the days following transfection.

Stable, Inducible Expression: A more controlled method involves generating a stable packaging cell line that contains the VSV-G gene under the control of an inducible promoter, such as a tetracycline-regulatable promoter. This approach prevents the cytotoxicity associated with constitutive VSV-G expression. Infectious, pseudotyped retroviral vectors are produced only upon induction of VSV-G expression.

Applications in Adeno-Associated Virus (AAV) Vector Research

While AAVs are non-enveloped viruses and thus cannot be "pseudotyped" in the traditional sense, research has identified an innovative application for VSV-G in AAV vector systems. This involves the creation of AAV hybrid vectors, where AAV particles are associated with or enclosed within extracellular vesicles, known as "vexosomes," that are decorated with the VSV-G protein. lubio.ch

This hybrid system is generated by co-transfecting AAV producer cells with the standard AAV plasmids along with a VSV-G expression plasmid. The expression of VSV-G stimulates the production of microvesicles from the producer cells, and these vesicles incorporate both the AAV vector particles and the VSV-G protein into their membranes. This process has been shown to increase the yield of AAV vector genomes in the microvesicle fraction by as much as 13-fold. The resulting AAV-vexosomes possess a distinct transduction profile compared to standard AAV vectors, demonstrating how VSV-G can be used to modify the characteristics of even non-enveloped viral vector systems.

Impact of VSV-G Pseudotyping on Vector Characteristics

The incorporation of the VSV-G glycoprotein has profound effects on the fundamental properties of viral vectors, significantly enhancing their utility for research. The primary benefits are a dramatic expansion of cellular tropism, increased gene transfer efficiency, and improved physical stability, which allows for effective vector concentration. pnas.org

Broadened Cellular Tropism and Gene Transfer Efficiency

VSV-G confers the ability to infect a vast array of cell types from different species, including human, murine, and fish cells. pnas.orglubio.ch This broad tropism is due to the VSV-G protein binding to the low-density lipoprotein receptor (LDLR) and potentially other ubiquitous phospholipid components on the cell surface. pnas.orgaldevron.com This allows VSV-G pseudotyped vectors to successfully transduce a wide variety of cell types that may be resistant to the original virus, including hematopoietic stem cells, fibroblasts, and neurons. pnas.orgvectorbuilder.com

The high fusogenic activity of VSV-G, which is triggered by the low pH environment of the endosome, ensures efficient release of the viral core into the cytoplasm, leading to high gene transfer efficiency. In comparative studies, VSV-G pseudotyped lentiviruses have demonstrated superior transduction efficiency in various cancer cell lines compared to several AAV serotypes, achieving over 50% transduction at a low multiplicity of infection (MOI) of 1.

| Vector | Target Cell Line | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Source |

|---|---|---|---|---|

| LV-VSV-G | NCI-H460 (NSCLC) | 1 | > 50% | |

| LV-VSV-G | NCI-H69 (SCLC) | 1 | ~10-40% | |

| AAV2/1 | NCI-H460 (NSCLC) | 100 | ~30-50% | |

| AAV2/2 | NCI-H460 (NSCLC) | 100 | < 30-50% | |

| AAV2/5 | NCI-H460 (NSCLC) | 100 | < 30-50% | |

| AAV2/4 & AAV2/8 | Most Lung Cancer Lines | 100 | Very Low |

Vector Stability and Concentrability for Research Applications

A critical advantage conferred by VSV-G is the exceptional physical stability of the pseudotyped vector particles. pnas.org Unlike many retroviral vectors with their native envelopes, which are fragile and lose infectivity upon physical manipulation, VSV-G pseudotyped vectors are robust. lubio.ch They are resistant to multiple freeze-thaw cycles and, most importantly, can withstand the shear forces of ultracentrifugation.

This stability allows researchers to concentrate vector preparations to very high titers, often by 100- to 1,000-fold, with minimal loss of infectivity. pnas.orglubio.ch High-titer vector stocks are essential for many in vivo research applications and for transducing cell types that are difficult to infect. lubio.ch This robust nature has been a key factor in establishing VSV-G as the most popular glycoprotein for pseudotyping research-grade and clinical-grade lentiviral vectors. pnas.org

| Vector | Initial Titer (cfu/ml) | Concentrated Titer (cfu/ml) | Concentration Factor | Source |

|---|---|---|---|---|

| LGRNL(VSV-G) | 1.0 x 10⁶ | 2.2 x 10⁸ | 220 | lubio.ch |

Comparative Studies of VSV-G with Alternative Pseudotyping Glycoproteins

While VSV-G is the most common pseudotyping agent, its limitations, such as cytotoxicity and suboptimal transduction of certain cell types like quiescent hematopoietic stem cells (HSCs), have spurred research into alternative glycoproteins. tandfonline.commdpi.com

The efficiency with which a lentiviral vector can be pseudotyped varies significantly depending on the heterologous envelope used.

GP64: The GP64 envelope protein from baculovirus can efficiently pseudotype lentiviral vectors, yielding titers comparable to those achieved with VSV-G. embopress.orgnih.govlsu.edu The infectivity, however, can be cell-line dependent; one study noted that the infectious titer of GP64-pseudotyped LVs was 20 times higher on Huh7 cells than on 293T cells, a difference not observed with VSV-G pseudotypes. embopress.org

BaEV: The Baboon Endogenous Retrovirus (BaEV) glycoprotein is another effective pseudotyping agent. ashpublications.orgnih.gov While the viral titers of BaEV-pseudotyped vectors may be lower than those of VSV-G vectors, they have demonstrated greater transduction efficiency in specific cell types, such as HSCs, when compared based on equivalent physical particle counts (p24). ashpublications.orgashpublications.org

SeV-HN: Wild-type hemagglutinin-neuraminidase (HN) and fusion (F) proteins from the Sendai virus (SeV) are not efficiently incorporated into lentiviral vectors without modification. mdpi.comasm.org However, engineered versions of these proteins can be used for pseudotyping. respiratorygenetherapy.org.uknih.gov Notably, the incorporation of wild-type SeV-HN is significantly enhanced when co-expressed with VSV-G in a dual-pseudotyping strategy, resulting in a four-fold increase in infectious titer compared to vectors with VSV-G alone. mdpi.com

RD114: The native RD114 envelope from a feline endogenous retrovirus results in low-titer vectors. ashpublications.org To overcome this, a chimeric protein, RD114-TR, was engineered by replacing the cytoplasmic tail of RD114 with that of the murine leukemia virus amphotropic envelope. ashpublications.orgpasteur.fr This modification dramatically improves pseudotyping efficiency, yielding vectors with significantly higher titers that can effectively transduce target cells at a lower multiplicity of infection (MOI) than VSV-G counterparts. pasteur.frresearchgate.netstemcell.com

Table 1: Comparative Pseudotyping Efficiency and Transduction

| Glycoprotein | Relative Titer/Efficiency Compared to VSV-G | Key Findings | Reference |

|---|---|---|---|

| GP64 | Comparable, but cell-type dependent | Infectious titer on Huh7 cells was 20-fold higher than on 293T cells, unlike VSV-G which was similar on both. | embopress.org |

| BaEV | Lower viral titer (~20-fold), but more effective transduction of HSCs at equivalent p24 levels. | Outperforms VSV-G for transducing quiescent and mildly stimulated hCD34+ cells. | ashpublications.orgashpublications.org |

| SeV-HN | Inefficient alone (wild-type). In a dual pseudotype with VSV-G, titer is 4-fold higher than VSV-G alone. | Wild-type SeV-HN incorporation is dependent on co-expression with VSV-G. | mdpi.com |

| RD114-TR | Significantly higher than wild-type RD114; allows for efficient transduction at lower MOI than VSV-G. | Chimeric RD114-TR transduced CD34+ cells at an MOI of 25 to a level (60-70%) requiring an MOI of 100 with VSV-G. | ashpublications.orgpasteur.frresearchgate.net |

The choice of glycoprotein dictates the vector's tropism, or the range of cells it can infect.

VSV-G: Exhibits a very broad tropism due to its binding to the ubiquitously expressed LDLR. mdpi.commdpi.com This makes it effective for a wide array of cell types, but it is less efficient for transducing quiescent cells like HSCs and certain lymphocytes, which express low levels of LDLR. mdpi.comashpublications.orgashpublications.org It is also inefficient at transducing polarized airway epithelial cells from the apical surface. respiratorygenetherapy.org.uknih.gov In the central nervous system, VSV-G vectors preferentially transduce neurons. asm.org

GP64: Also has a broad but more restricted tropism compared to VSV-G. nih.govlsu.edu It is notably poor at transducing hematopoietic cells. nih.govresearchgate.net In the liver, GP64-pseudotyped vectors show a preference for liver sinusoidal endothelial cells (LSECs), whereas VSV-G vectors are more efficient at transducing hepatocytes. embopress.org

BaEV: Displays a strong tropism for human CD34+ hematopoietic stem cells, including the most primitive, quiescent populations. ashpublications.orgashpublications.orgresearchgate.net This enhanced tropism is due to its use of the ASCT-1 and ASCT-2 amino acid transporters as receptors, which are expressed on HSCs. ashpublications.org BaEV pseudotypes can transduce up to 30% of quiescent HSCs, compared to just 5% for VSV-G pseudotypes. ashpublications.org

SeV-HN: Vectors pseudotyped with modified SeV F/HN glycoproteins are highly effective at transducing airway epithelial cells from the apical side, a key advantage for lung-directed gene therapy. respiratorygenetherapy.org.uknih.gov They can also efficiently transduce quiescent T and B cells. nih.gov

RD114-TR: These vectors show enhanced gene transfer into primary human and non-human primate lymphocytes and CD34+ cells compared to VSV-G vectors. ashpublications.orgstemcell.com

Table 2: Comparative Tropism and Gene Transfer Profiles

| Glycoprotein | Primary Target Cells | Cells with Low/Inefficient Transduction | Reference |

|---|---|---|---|

| VSV-G | Broad (most mammalian cells), Neurons | Quiescent HSCs, T cells, B cells; Apical airway epithelium | mdpi.comashpublications.orgnih.govasm.org |

| GP64 | Broad but restricted; Liver Sinusoidal Endothelial Cells (LSECs) | Hematopoietic cells (including T-cells, Dendritic cells) | embopress.orgnih.govresearchgate.net |

| BaEV | Quiescent and stimulated Hematopoietic Stem Cells (hCD34+), B cells | - | ashpublications.orgnih.govashpublications.org |

| SeV-HN | Apical airway epithelium, Quiescent T and B cells | - | nih.govrespiratorygenetherapy.org.uknih.gov |

| RD114-TR | Primary lymphocytes, Hematopoietic Stem Cells (hCD34+) | - | ashpublications.orgstemcell.com |

The envelope glycoprotein influences not only the vector's tropism but also its physical properties and manufacturability.

GP64: A key advantage of GP64 is its lack of cytotoxicity, which facilitates the development of stable producer cell lines for continuous vector production. nih.govlsu.edu Like VSV-G, however, vectors pseudotyped with GP64 are also susceptible to inactivation by human complement. nih.gov

BaEV & RD114-TR: A major advantage of both BaEV and RD114-TR pseudotypes is their resistance to inactivation by human serum complement. ashpublications.orgashpublications.orgpasteur.fr This property makes them highly attractive candidates for in vivo gene therapy applications. Furthermore, RD114-TR vectors are not cytotoxic and can be efficiently concentrated, combining stability with safety. ashpublications.orgpasteur.fr

Table 3: Influence on Vector Stability and Production

| Glycoprotein | Stability in Human Serum | Cytotoxicity to Producer Cells | Key Production Feature | Reference |

|---|---|---|---|---|

| VSV-G | Sensitive to complement inactivation | High | High stability allows for ultracentrifugation; cytotoxicity requires inducible systems. | nih.govashpublications.orgashpublications.org |

| GP64 | Sensitive to complement inactivation | Low | Lack of cytotoxicity is advantageous for stable cell line generation. | nih.govlsu.edu |

| BaEV | Resistant to complement inactivation | Low | Resistance to serum is a major advantage for in vivo use. | ashpublications.orgresearchgate.net |

| RD114-TR | Resistant to complement inactivation | Low | Combines serum stability and low toxicity, ideal for clinical applications. | ashpublications.orgpasteur.frstemcell.com |

Comparative Tropism and Gene Transfer Profiles

Advanced Pseudotyping Strategies in Gene Delivery Research

To further refine vector targeting and efficiency, researchers are exploring more complex pseudotyping strategies.

Dual-pseudotyping involves the incorporation of two distinct envelope glycoproteins into a single vector particle to combine their advantageous properties. mdpi.comresearchgate.net

A prominent example is a lentiviral vector that is dually-pseudotyped with both VSV-G and the Sendai virus HN protein (V/HN-LV). mdpi.com Research has uncovered a synergistic relationship between these two proteins. mdpi.comresearchgate.net The presence of VSV-G is crucial for the efficient incorporation of the wild-type SeV-HN protein into the vector envelope. mdpi.com In turn, the neuraminidase activity of SeV-HN removes sialic acid residues from the VSV-G protein; this desialylation of VSV-G has been shown to increase the vector's infectivity. mdpi.comresearchgate.net Simultaneously, the vector gains the ability to bind to sialic acid on host cells via the HN protein, which further enhances transduction efficiency and broadens tropism. mdpi.com This synergistic action leads to significantly improved gene transfer in a variety of cell lines and in primary human HSCs compared to vectors pseudotyped with VSV-G alone. mdpi.comresearchgate.net

Another application of this strategy involves creating chimeric glycoproteins. Fusion proteins combining domains from the Rabies virus glycoprotein (RV-G) and VSV-G have been engineered to create vectors with highly efficient retrograde transport capabilities in the nervous system, a property not efficiently mediated by VSV-G alone. mdpi.comfrontiersin.org These advanced vectors merge the axonal transport targeting of RV-G with the robust stability and fusogenic properties of VSV-G. frontiersin.org

Engineered Multimeric Assemblies for Enhanced Function

The biological activity of the Vesicular Stomatitis Virus G-protein (VSV-G) is intrinsically linked to its ability to form trimers. acs.org In its native state on the viral envelope, VSV-G exists in a dynamic equilibrium between monomeric and trimeric forms. acs.org The homotrimer, composed of three identical G-protein subunits, is the essential, biologically active conformation responsible for mediating the fusion of the viral and endosomal membranes, a critical step for viral entry. acs.orgtandfonline.com The trimerization is primarily mediated by Domain II of the protein through hydrophobic interactions. tandfonline.comucl.ac.uk Recognizing the central role of this multimeric assembly, researchers have focused on engineering the VSV-G protein to modulate its assembly, stability, and function, thereby enhancing the performance of viral vector systems.

Engineering strategies aim to strike a delicate balance between introducing novel functionalities, such as targeted binding, and preserving the essential fusogenic architecture of the trimer. Modifications range from the insertion of small peptide ligands to the substitution of specific amino acids to increase protein stability.

One major area of research involves inserting targeting ligands into the VSV-G sequence to redirect viral vector tropism. While VSV-G naturally exhibits a broad tropism, the ability to target specific cell types is highly desirable for therapeutic applications. Studies have shown that VSV-G is amenable to some genetic engineering for this purpose. springermedizin.de For instance, the insertion of a 10-amino acid collagen-binding peptide near the N-terminus of VSV-G successfully conferred specific attachment of lentiviral and MLV-based vectors to collagen matrices. acs.orgberkeley.edu

However, the size and location of the inserted peptide are critical. Larger insertions can disrupt the protein's complex folding and trimerization, compromising its fusion activity. A notable study involved inserting a 253-amino acid single-chain antibody fragment (scFv) against the human Major Histocompatibility Complex class I (MHC-I) at the N-terminus of VSV-G. springermedizin.de While the resulting chimeric protein allowed lentiviral particles to bind strongly and specifically to human cells, it also caused a significant decrease in infectivity. springermedizin.de This outcome was attributed to the inefficient fusion activity of the modified G-protein, highlighting how substantial alterations can interfere with the conformational changes required for a functional multimeric assembly. springermedizin.de

Table 1: Research Findings on Engineering VSV-G by Peptide Insertion

| Inserted Ligand | Size (Amino Acids) | Stated Purpose | Effect on Binding | Effect on Infectivity/Fusion | Reference |

|---|---|---|---|---|---|

| Collagen-binding peptide | 10 | Target vectors to collagen matrix | Conferred specific attachment to collagen | Retained infectivity | acs.orgberkeley.edu |

| scFv against MHC-I | 253 | Redirect vector tropism to human cells expressing MHC-I | Mediated specific and robust attachment to target human cells | Dramatic drop in infectivity due to reduced fusion activity | springermedizin.de |

Another successful engineering approach focuses on enhancing the stability and expression of the VSV-G protein itself, thereby increasing the number of functional trimers on the virion surface. Research has identified cellular pathways that can degrade VSV-G, reducing the efficiency of vector production. One such factor is the E3 ubiquitin ligase MARCH8 (Membrane Associated Ring-CH-Type Finger 8), which targets the cytoplasmic domain of VSV-G for degradation. researchgate.net To counteract this, a mutant VSV-G was engineered where lysine (B10760008) residues within the cytoplasmic tail were substituted with arginine. researchgate.net This modification rendered the protein resistant to MARCH8-mediated degradation. As a result, lentiviral vectors produced with this engineered G-protein displayed higher levels of the glycoprotein on their surface and demonstrated enhanced transduction efficiency compared to vectors with the wild-type protein. researchgate.net This work shows that protecting the protein from degradation is an effective strategy for improving the functional yield of multimeric assemblies. researchgate.net

Table 2: Research Findings on Engineering VSV-G for Enhanced Stability

| Modification Strategy | Mechanism of Action | Functional Outcome | Reference |

|---|---|---|---|

| Substitution of lysine residues with arginine in the cytoplasmic domain | Prevents ubiquitination and subsequent degradation mediated by the MARCH8 E3 ligase. | Increased incorporation of VSV-G into lentiviral particles, leading to enhanced vector transduction efficiency. | researchgate.net |

These studies collectively demonstrate that the deliberate engineering of VSV-G, with careful consideration of its multimeric structure, is a viable and powerful strategy for optimizing viral vectors for advanced applications.

Protein Engineering and Modification of Vsv G for Research Advancement

Rational Design and Mutagenesis of VSV-G for Functional Studies

Rational design, guided by structural and functional data, allows for precise modifications to the VSV-G protein. Through site-directed mutagenesis, researchers can investigate the roles of specific amino acids and domains in the protein's lifecycle, from receptor binding to membrane fusion.

The functions of VSV-G are dictated by specific amino acid residues that mediate its interaction with host cell receptors and catalyze the fusion of viral and endosomal membranes. The low-density lipoprotein receptor (LDLR) has been identified as the primary receptor for VSV. mdpi.com Mutagenesis studies have pinpointed key residues essential for this interaction. Specifically, two basic residues, Lysine (B10760008) 47 (K47) and Arginine 354 (R354), are critical for binding to LDLR. biorxiv.org Replacing these residues with alanine (B10760859) or glutamine abrogates the protein's ability to bind to the LDLR family of receptors. biorxiv.org Further studies have shown that substituting isoleucine at position 182 with a negatively charged residue like glutamic acid (I182E) can also abolish transduction by disrupting receptor binding, a mechanism dependent on charge repulsion. interiusbio.com

The membrane fusion process, triggered by the acidic environment of the endosome, also relies on critical residues. nih.gov A systematic mutagenesis study identified Tryptophan 72 (W72) as the most critical residue for fusion, tolerating a substitution only to another aromatic residue, Phenylalanine. nih.gov Other aromatic residues in this region, such as Tyrosine 73 (Y73) and Isoleucine 116 (I116), are also important for fusion activity. nih.gov Additionally, a hydrophilic segment spanning amino acids 145-164 has been identified as a fusion peptide, with the acidic residues Aspartic acid 153 (Asp153) and Glutamic acid 158 (Glu158) playing a key role in forming a hydrophobic domain at low pH necessary for fusion. tandfonline.com The membrane-proximal region of the ectodomain is also essential; deletion of amino acids N449 to W461 dramatically impairs cell-cell fusion and viral infectivity. asm.org

| Residue(s) | Function | Reference |

|---|---|---|

| K47, R354 | Essential for binding to the LDL receptor. | biorxiv.org |

| I182 | Mutation to a charged residue (I182E) abolishes receptor binding. | interiusbio.com |

| W72 | Most critical residue for membrane fusion. | nih.gov |

| Y73, I116 | Important aromatic residues for fusion activity. | nih.gov |

| Asp153, Glu158 | Acidic residues in the 145-164 peptide region critical for fusion. | tandfonline.com |

| N449-W461 | Membrane-proximal region essential for fusion activity and infectivity. | asm.org |

VSV-G is a class III fusion protein that undergoes significant pH-dependent conformational changes, transitioning from a pre-fusion to a post-fusion state. acs.org This transition is critical for releasing the viral genome into the cytosol. acs.org The protein monomer consists of several domains, including a pleckstrin homology (PH) domain, a trimerization domain, and a fusion domain. acs.org The rearrangement from the pre-fusion to the post-fusion conformation is largely driven by a hinge region located between the PH and fusion domains. acs.org

Studies using biophysical techniques have shown that as the pH decreases, the pre-fusion trimer dissociates into flexible monomers, which are considered intermediates in the conformational change pathway. plos.org These monomers then reassemble into the stable post-fusion trimer. plos.org Modifications to domains involved in this transition can abolish fusion activity. For instance, inserting a three-amino-acid linker in the C-terminal region of the ectodomain (between residues 395 and 418) was found to disrupt these low-pH-induced conformational changes and eliminate membrane fusion. asm.org The membrane-proximal stem region, comprising the last 42 amino acids of the ectodomain, has been shown to function as a membrane fusion potentiator and can induce hemifusion, a state where the outer leaflets of the two membranes mix. nih.gov Deletions within this region severely impact fusion, highlighting its importance in the final stages of the conformational change that brings the viral and endosomal membranes together. asm.org

Identification of Critical Amino Acid Residues for Receptor Binding and Fusion

Development of VSV-G Variants with Altered Properties for Research Tools

Building on the foundational knowledge from functional studies, researchers have engineered VSV-G variants with novel properties, transforming the protein into a versatile research tool for applications like targeted gene delivery and vector purification.

A major goal of VSV-G engineering is to alter its natural, broad tropism to achieve cell-specific targeting. nih.gov This is typically a two-step process: first, ablating the native interaction with the ubiquitous LDLR, and second, introducing a new binding moiety that directs the virus to a desired cell surface receptor. mdpi.cominteriusbio.com The mutations that abolish LDLR binding (e.g., K47A/R354A or I182E) are crucial as they prevent off-target effects while preserving the protein's fusogenic capabilities. biorxiv.orginteriusbio.com

To retarget the virus, various ligands have been genetically fused to the VSV-G protein, most commonly at its N-terminus. springermedizin.de A single-chain variable fragment (scFv), a small antibody derivative, can be linked to the N-terminus of an LDLR-binding-deficient VSV-G. springermedizin.demdpi.com This strategy has been used to successfully target cells expressing specific markers like the human Major Histocompatibility Complex class I (MHC-I) or the cancer-associated receptor HER2. biorxiv.orgmdpi.com Another approach involves incorporating smaller peptides, such as a collagen-binding peptide or a cyclic RGD peptide, to target the virus to the extracellular matrix or specific integrins on cell surfaces. acs.orgnih.gov These modifications enable the creation of highly specific vectors for targeted gene therapy and research applications. mdpi.com

| Modification Strategy | Target Receptor/Molecule | Result | Reference |

|---|---|---|---|

| N-terminal fusion of anti-MHC-I scFv | Human MHC Class I | Specific binding and preferential infection of human cells. | springermedizin.demdpi.com |

| N-terminal fusion of anti-HER2 nanobody to LDLR-binding deficient G protein | HER2 | Specific infection of HER2-expressing cells. | biorxiv.org |

| Fusion with CD7 binder protein on LDLR-binding deficient G protein | CD7 | Targeted delivery to CD7+ T-cells and NK cells. | mdpi.com |

| Incorporation of collagen-binding decapeptide (WREPGRMELN) | Collagen matrix | Specific attachment to collagen. | acs.org |

| Incorporation of cyclic RGD peptide into a polymer shell | Integrins (on HeLa cells) | Specific transduction of HeLa cells. | nih.gov |

A significant hurdle for the in vivo application of VSV-G pseudotyped vectors is their inactivation by the complement system in fresh human serum. tandfonline.comnih.gov To overcome this, directed evolution has been employed to generate VSV-G variants with enhanced serum resistance. nih.gov In this approach, a library of VSV-G mutants is subjected to multiple rounds of selection in the presence of human serum. nih.gov Surviving variants are then isolated and analyzed.

This strategy successfully identified several single point mutations on the protein surface that confer increased resistance to serum neutralization. nih.gov Key mutations include S162T, T230N, and T368A. nih.govresearchgate.net Further analysis revealed that some mutations, such as K66T, T368A, and E380K, also increased the thermostability of the protein, which is an advantageous property for vector production and storage. nih.gov Combining these beneficial mutations, such as in the T230N + T368A double mutant, resulted in VSV-G variants with both higher resistance to human, rabbit, and mouse serum and improved thermostability, making them more robust candidates for in vivo gene delivery. nih.gov

| VSV-G Mutation(s) | Effect | Reference |

|---|---|---|

| S162T, T230N, T368A | Enhanced serum resistance. | nih.gov |

| K66T, T368A, E380K | Increased thermostability. | nih.gov |

| T230N + T368A | Higher resistance to human, rabbit, and mouse serum and higher thermostability. | nih.gov |

| K66T + S162T + T230N + T368A | Higher resistance to human serum and higher thermostability. | nih.gov |

For research and clinical applications, the ability to easily track, detect, and purify viral vectors is highly desirable. This has been achieved by inserting reporter peptides and affinity tags into the VSV-G protein. nih.govwikipedia.org However, modifying the VSV-G ectodomain has historically been challenging due to a lack of structural information and few identified permissible insertion sites. nih.gov

To address this, a transposon-based mutagenesis approach was developed to generate a comprehensive library of VSV-G mutants, each with a hexa-histidine (His6) tag inserted at a different site throughout the protein. nih.govasm.org After selection for functional variants, several sites were identified where the His6 tag could be inserted without compromising the protein's ability to produce high-titer vectors. asm.org These His-tagged VSV-G variants allow for efficient purification of viral vectors from cellular contaminants using Immobilized Metal Affinity Chromatography (IMAC), a crucial step for clinical applications. nih.govasm.org Other tags, such as the 11-amino acid VSV-G tag (YTDIEMNRLGK), derived from the C-terminus of the protein itself, or the FLAG-tag, can be used for detection in Western blotting and immunofluorescence experiments. wikipedia.orgnih.gov Furthermore, the genetic code of the VSV-G envelope has been expanded to allow site-specific incorporation of unnatural amino acids with chemical moieties like azides, enabling the attachment of fluorescent probes or other molecules for tracking and functional studies.

Variants with Modified Serum Resistance in Experimental Models

High-Throughput Screening Methodologies for VSV-G Engineering

The engineering of the Vesicular Stomatitis Virus Glycoprotein (B1211001) (VSV-G) to introduce novel functionalities or enhance existing properties presents a significant challenge, largely due to a historical lack of detailed structural knowledge of the protein. asm.orgnih.gov Rational design, which relies on precise structural information, is often hindered. Consequently, high-throughput screening methodologies that allow for the rapid assessment of large, diverse libraries of protein variants have become indispensable tools for advancing VSV-G research and applications. nih.gov These approaches enable the identification of rare, functional mutants from a vast pool of non-functional variants, accelerating the development of modified VSV-G proteins for gene therapy and other biomedical uses. asm.orgberkeley.edu

Transposon-Based Mutagenesis Libraries

A powerful strategy for generating extensive and diverse protein mutant libraries without prior structural data is transposon-based insertional mutagenesis. researchgate.netnih.gov This technique has been successfully applied to VSV-G to create saturated insertion libraries, where a designed polypeptide is randomly incorporated throughout the entire length of the protein. asm.orgnih.gov

The methodology involves using a transposase enzyme to randomly insert a DNA cassette, which encodes a peptide of interest, into the VSV-G gene. pnas.org In a notable application, researchers used this approach to insert a hexa-histidine (His6) tag at virtually every possible position within the VSV-G sequence. asm.orgresearchgate.net The resulting library of VSV-G-His6 variants was then cloned into a retroviral vector plasmid. This creates a crucial link between the modified protein (phenotype) and the gene that encodes it (genotype); each viral particle displays a specific VSV-G mutant on its surface while simultaneously carrying the genetic instructions for that same mutant. berkeley.edu This "saturation" mutagenesis approach allows for a comprehensive probing of the protein's structure, identifying regions that can tolerate peptide insertions without compromising the glycoprotein's essential functions. researchgate.netnih.gov

Selection Systems for Functional Variants

Once a comprehensive library of VSV-G mutants is generated, a robust selection system is required to isolate the few variants that not only incorporate the new feature but also remain functional. Functionality in this context refers to the ability to be correctly expressed, folded, and incorporated into viral particles that can mediate efficient cell entry. berkeley.edu

Selection for Affinity-Tagged Variants

A key example of a selection system is the identification of functional, affinity-tagged VSV-G variants. Using the transposon-generated VSV-G-His6 library, a high-throughput selection process based on viral infectivity was employed. asm.orgnih.gov The process involves iterative rounds of infection of mammalian cells with the retroviral library. researchgate.net Only viral vectors pseudotyped with functional VSV-G-His6 variants are able to successfully infect the host cells and produce progeny virus. This step effectively eliminates a large portion of the library containing non-functional mutants.

Following this infectivity-based selection, the enriched pool of functional variants can be further selected based on the inserted tag. For the His6-tagged variants, vectors were subjected to Nickel-Nitriloacetic acid (Ni-NTA) affinity chromatography. berkeley.edunih.gov This step isolates variants that not only are functional but also have the His6 tag exposed on the protein surface, making it accessible for purification. berkeley.edu This dual-selection strategy led to the identification of several VSV-G-His6 variants capable of producing high-titer viral vectors that could be purified to a high degree, significantly reducing protein and DNA impurities from the viral supernatant. asm.orgnih.gov

| Metric | Fold Reduction | Reference |

| Protein Impurities | >5,000-fold | researchgate.net, asm.org, nih.gov |

| DNA Impurities | >14,000-fold | researchgate.net, asm.org, nih.gov |

This interactive table summarizes the purification efficiency of lentiviral vectors pseudotyped with an engineered VSV-G-His6 variant compared to conventional methods.

Selection for Serum Resistance

Another powerful selection strategy involves directed evolution to engineer variants with enhanced stability. VSV-G pseudotyped vectors are known to be susceptible to inactivation by human serum, which poses a significant hurdle for in vivo gene delivery applications. berkeley.edunih.gov To address this, researchers generated a VSV-G library using error-prone PCR and subjected it to directed evolution.

The selection pressure applied was the incubation of the viral library with active human serum at 37°C. berkeley.edunih.gov The surviving, infectious virions were then used to infect host cells. The VSV-G genes from these resistant variants were recovered, subjected to further mutagenesis, and put through subsequent rounds of serum selection. berkeley.edu After six selection cycles, several mutations were identified that conferred enhanced resistance to human, rabbit, and mouse serum. An advantageous byproduct of this selection was that several of the mutations also increased the thermostability of the glycoprotein. berkeley.edu

| Mutation | Observed Enhancement | Reference |

| S162T | Serum Resistance | berkeley.edu |

| T230N | Serum Resistance & Thermostability | berkeley.edu |

| T368A | Serum Resistance & Thermostability | berkeley.edu |

| K66T | Thermostability | berkeley.edu |

| E380K | Thermostability | berkeley.edu |

This interactive table lists single-point mutations identified through directed evolution that confer enhanced serum resistance and/or thermostability to the VSV-G protein.

These high-throughput methodologies, combining comprehensive library generation with stringent selection pressures, are powerful tools for overcoming the traditional limitations of protein engineering and continue to drive the development of advanced VSV-G variants for therapeutic use. asm.orgnih.gov

Immunological Considerations of Vsv G in Pre Clinical Research Models

Assessment of Host Immune Responses to VSV-G Pseudotyped Vectors

The administration of VSV-G pseudotyped vectors elicits both humoral and cellular immune responses in animal models. These responses are directed against the vector components, with the VSV-G envelope protein being a primary target.

The host immune system recognizes the VSV-G protein as a foreign antigen, leading to the production of specific antibodies. A significant component of this humoral response is the generation of neutralizing antibodies, which can bind to the VSV-G protein and prevent the vector from transducing target cells.

In various animal models, the induction of a potent and specific neutralizing antibody response following the administration of VSV-G pseudotyped vectors has been consistently demonstrated. nih.gov For instance, studies in BALB/c mice have shown that intramuscular immunization with a replication-deficient VSV-based vaccine pseudotyped with a foreign spike protein still elicited a strong humoral immune response, including the production of neutralizing antibodies against the vector. mdpi.com Research has shown that even a single intravenous injection of VSV-G-pseudotyped lentiviral vectors (LVs) can induce a neutralizing humoral response in mice. nih.gov This response is capable of significantly hindering the transduction efficiency of subsequent administrations of vectors pseudotyped with the same VSV-G from the Indiana serotype. nih.govresearchgate.net

The kinetics of this antibody response have been characterized, with detectable levels of VSV-G-specific IgG appearing as early as 14 days post-immunization and peaking after a booster dose. mdpi.com The presence of these neutralizing antibodies has been confirmed through in vitro assays, where serum from immunized animals effectively inhibits the transduction of cells by VSV-G pseudotyped vectors. researchgate.net

Table 1: Neutralizing Antibody Responses in Animal Models

| Animal Model | Vector Type | Route of Administration | Key Finding | Reference |

|---|---|---|---|---|

| BALB/c Mice | Replication-deficient rVSV-∆G-PEDV-S | Intramuscular | Induced high titers of neutralizing antibodies against PEDV. mdpi.com | mdpi.com |

| Mice | Lentiviral Vector (LV) | Intravenous | A potent and specific neutralizing response against VSVind.G was induced. nih.gov | nih.gov |

| K18-hACE2 Mice | VSV*ΔG-SΔ21 | Intramuscular | Trans-complementation with VSV-G resulted in high titers of spike-specific neutralizing antibodies. biorxiv.org | biorxiv.org |

| Rhesus Monkeys | VSV-G pseudotyped SIV-like particles | Vaccination | Repeated vaccination led to hundred-fold higher antibody titers to HIV-1 Gag. researchgate.net | researchgate.net |

Research in Fanconi anemia patients who received cells modified with VSV-G pseudotyped lentivirus showed the induction of robust VSV-G-specific T-cell responses. nih.govresearchgate.net Similarly, studies investigating VSV-based vaccines have highlighted the induction of potent cellular immune responses against the encoded antigen, a process in which the vector itself is also targeted. nih.gov The activation of T-cells against the vector can limit the duration of transgene expression by clearing transduced cells. oup.com

Humoral Immunity: Generation of Neutralizing Antibodies in Animal Models

Mechanisms of Immune Evasion and Recognition in Pre-clinical Systems

While VSV-G is immunogenic, the virus has evolved mechanisms to evade the host immune response to a certain extent. One key strategy is its rapid replication cycle, which can allow for efficient cell lysis before a robust adaptive immune response is mounted. nih.govresearchgate.net VSV can also inhibit host interferon responses, primarily through the action of its matrix (M) protein, which can suppress host cell protein synthesis. nih.govnih.gov

However, the VSV-G protein itself is a primary target for immune recognition. It binds to the low-density lipoprotein receptor (LDLR), which is broadly expressed on a wide range of cell types, facilitating the virus's broad tropism. nih.govmdpi.com This interaction leads to rapid endocytosis, but also exposes the viral antigens to the immune system. tandfonline.com Furthermore, VSV infection has been shown to induce the expression of certain immune-stimulatory molecules, although it can also actively suppress the surface expression of others, such as NKG2D-ligands, to evade recognition by natural killer (NK) cells and CD8+ T-cells. plos.org

Strategies to Mitigate Anti-Vector Immunity in Research Studies

The induction of anti-vector immunity is a significant obstacle in pre-clinical studies that require long-term transgene expression or repeated vector administration. Several strategies have been developed to mitigate these immune responses.

One of the most effective strategies to circumvent pre-existing neutralizing antibodies is the use of heterologous envelope glycoproteins for pseudotyping. This involves using glycoproteins from different viruses or different serotypes of the same virus to pseudotype the vector for subsequent administrations. nih.govnih.gov The principle behind this approach is that the neutralizing antibodies generated against the first envelope will not recognize and neutralize a vector pseudotyped with a different envelope.

Research has demonstrated that mice immunized with vectors pseudotyped with VSV-G from the Indiana serotype (VSVind.G) developed a strong neutralizing response against that specific serotype. nih.gov However, these antibodies did not effectively neutralize vectors pseudotyped with the G protein from Piry virus, and to a lesser extent, Cocal virus. nih.govnih.gov This allows for successful re-administration of the vector. nih.gov Other vesiculovirus G proteins, such as those from Chandipura and Maraba viruses, have also been explored as alternatives. tandfonline.com

Table 2: Evasion of Neutralizing Antibodies with Heterologous Envelopes

| Primary Envelope | Challenge Envelope | Animal Model | Outcome | Reference |

|---|---|---|---|---|

| VSVind.G | Piry virus G | Mice | VSVind-neutralizing response was evaded. nih.govnih.gov | nih.govnih.gov |

| VSVind.G | Cocal virus G | Mice | VSVind-neutralizing response was partially evaded. nih.govnih.gov | nih.govnih.gov |

| VSVind.G | VSV-G New Jersey | Mice | Sera from vaccinated animals did not neutralize vectors pseudotyped with VSV-G New Jersey. researchgate.net | researchgate.net |

| VSV.G Indiana serotype | VSV.G Cocal serotype | BALB/c Mice | Used in a prime-boost strategy to limit anti-vector immunity. mdpi.com | mdpi.com |

Building on the concept of using heterologous envelopes, a "prime-boost" strategy involving the sequential administration of vectors with dissimilar pseudotypes has been successfully employed in research models. mdpi.com This approach involves an initial administration (prime) with a vector pseudotyped with one envelope, followed by a subsequent administration (boost) with a vector carrying a different envelope. mdpi.com This "mix-and-match" regimen has been shown to be beneficial in various contexts, including vaccine development. mdpi.com

For example, a study using a VSV-G exchange strategy in non-human primates for prime-boost vaccinations with pseudotyped lentiviral vectors demonstrated the feasibility of this approach to limit anti-vector immunity. mdpi.com By switching the VSV-G serotype between the prime and boost, the neutralizing antibody response generated by the initial immunization is less likely to inhibit the second vector dose. researchgate.net This strategy allows for repeated vector administration to achieve a more robust or sustained therapeutic or immunogenic effect. ucl.ac.uk

Methodological and Analytical Innovations in Vsv G Research

In Vitro Assays for Studying VSV-G Functionality

A variety of in vitro assays have been instrumental in dissecting the functional aspects of VSV-G, particularly its role in membrane fusion and viral entry. These assays allow for controlled, quantitative, and real-time analysis of the protein's activities.

Cell-Cell Fusion Assays

Cell-cell fusion assays are a cornerstone for studying the fusogenic properties of VSV-G. nih.gov In these assays, one population of cells is engineered to express VSV-G on their surface, while a target cell population often expresses a reporter molecule. researchgate.net A common setup involves co-culturing cells expressing VSV-G and a cytosol-localized red fluorescent protein (dsRed) with cells containing a nucleus-localized cyan fluorescent protein (CFP). researchgate.net Upon application of a low-pH stimulus, which mimics the endosomal environment, VSV-G triggers the fusion of adjacent cell membranes, resulting in the formation of multinucleated cells (syncytia) that contain cyan nuclei within a red cytosol. researchgate.net

The extent of fusion can be quantified by measuring the activity of a reporter gene, such as luciferase, which is only expressed upon the fusion of two different cell types containing complementary components of a reporter system. asm.org For instance, one cell line may express the T7 RNA polymerase and VSV-G, while the other contains a luciferase gene under the control of a T7 promoter. asm.org Fusion allows the polymerase to access and transcribe the luciferase gene, with the resulting luminescence providing a quantitative measure of fusion activity. asm.org These assays have been crucial for identifying specific residues and domains within VSV-G that are critical for its fusion function and for characterizing the pH threshold required to trigger this activity. asm.orgresearchgate.net

| Assay Principle | Components | Trigger | Readout | Key Findings |

|---|---|---|---|---|

| Reporter Gene Activation | Effector cells (VSV-G + T7 RNA polymerase), Target cells (T7 promoter-luciferase) | Low pH (e.g., pH 6.2) | Luciferase activity (luminescence) | Identified non-fusogenic mutants (e.g., W72A, Y73A), determined pH threshold for fusion. asm.org |

| Fluorescent Protein Mixing | Effector cells (VSV-G + cytosolic dsRed), Target cells (nuclear CFP) | Low pH (e.g., pH 6.0) | Formation of syncytia (red cytosol with multiple cyan nuclei) | Visualized the kinetics and morphology of cell-cell fusion. researchgate.net |

Single-Virion Fusion Kinetics Measurements

To understand the fusion process with higher temporal and spatial resolution, researchers employ single-virion fusion assays. These experiments track the fusion of individual virus particles with target membranes in real-time. pnas.orgnih.gov This is often achieved by labeling the viral membrane with a self-quenched concentration of a fluorescent lipid dye, such as R18 (octadecyl rhodamine B chloride), and the virion interior with a soluble fluorophore. harvard.eduresearchgate.net

Upon fusion, the lipid dye dequenches as it diffuses into the larger target membrane, resulting in a sharp increase in fluorescence, which signals hemifusion (the merger of the outer leaflets of the viral and target membranes). harvard.eduacs.org The subsequent release of the soluble internal content marker into the target cell indicates the formation of a fusion pore and completion of the fusion process. harvard.edu These single-particle tracking studies have revealed a multi-stage model for VSV-G-mediated fusion, involving reversible, pH-dependent conformational changes and the cooperative action of several G protein trimers. pnas.orgnih.gov Kinetic analysis from these experiments suggests that a cluster of 3 to 5 G-protein trimers is necessary to overcome the energy barrier for membrane fusion. nih.gov

Quantitative Analysis of Viral Entry and Gene Transfer

The functionality of VSV-G is ultimately defined by its ability to mediate successful viral entry and subsequent gene delivery. Quantitative assays are used to measure the efficiency of these processes, often involving recombinant viral vectors. tandfonline.comfrontiersin.org A common approach is to use replication-defective VSV or lentiviral vectors pseudotyped with VSV-G, where the native envelope gene is replaced with a reporter gene like Green Fluorescent Protein (GFP) or luciferase. tandfonline.comnih.gov

The infectivity of these vectors can be quantified by infecting target cells and measuring the expression of the reporter gene after a set period. nih.gov This can be done through flow cytometry to count the percentage of GFP-positive cells or by measuring luminescence in the case of luciferase. plos.orgspringermedizin.de These quantitative methods are invaluable for comparing the entry efficiency of wild-type versus mutant VSV-G proteins, assessing the impact of neutralizing antibodies, and evaluating the tropism of VSV-G for different cell types. plos.orgbiorxiv.orgnih.gov For instance, studies have used this approach to show that while VSV-G has a broad tropism, its entry into certain cells like hematopoietic stem cells can be inefficient due to low expression of its primary receptor, the Low-Density Lipoprotein Receptor (LDLR). nih.govbiorxiv.org

| Vector System | Reporter Gene | Detection Method | Application |

|---|---|---|---|

| Recombinant VSV (rVSV-ΔG) | GFP, Luciferase | Flow Cytometry, Luminometry | Studying viral entry mechanisms, screening antiviral compounds. tandfonline.com |

| Lentiviral Vectors | GFP, Puromycin Resistance | Flow Cytometry, Cell Viability Assays | Gene therapy research, comparing transduction efficiency of different pseudotypes. nih.govnih.gov |

Structural Biology Techniques Applied to VSV-G

Understanding the mechanism of VSV-G requires detailed knowledge of its three-dimensional structure and the conformational changes that drive membrane fusion. High-resolution structural biology techniques have been pivotal in providing these insights.

Cryo-Electron Microscopy and X-ray Crystallography for Structural Elucidation